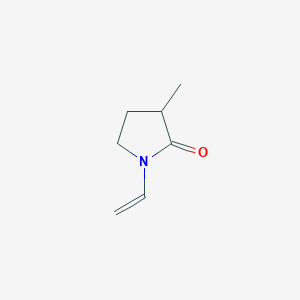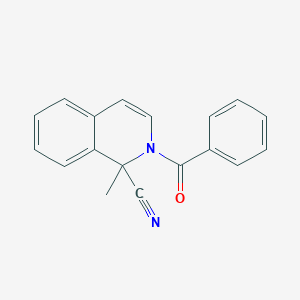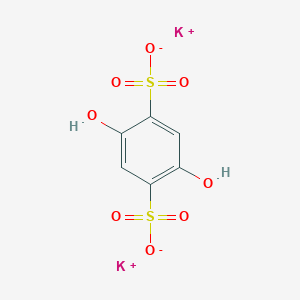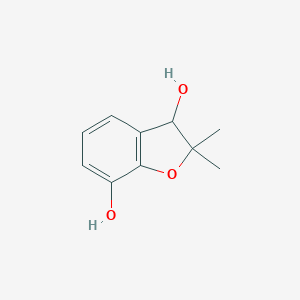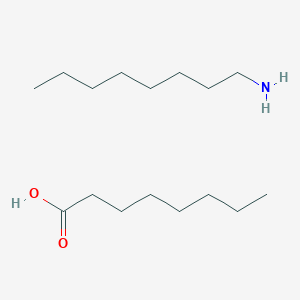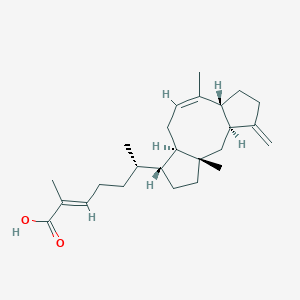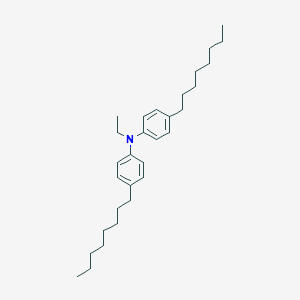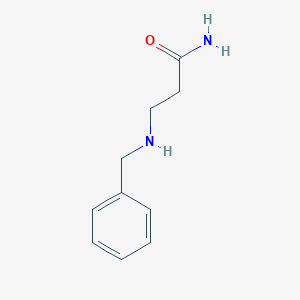
3-(Benzylamino)propanamide
Übersicht
Beschreibung
3-(Benzylamino)propanamide is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry. The compound features a benzylamino group attached to a propanamide backbone, which is a common structural motif in many bioactive molecules. The interest in this compound and its derivatives stems from their potential therapeutic properties, particularly as anticonvulsant agents.
Synthesis Analysis
The synthesis of 3-(Benzylamino)propanamide derivatives has been explored in several studies. For instance, a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides was synthesized using a coupling reaction of various propanoic acid derivatives with substituted benzylamines in the presence of N,N-carbonyldiimidazole (CDI) as a coupling reagent . Similarly, isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides were prepared through an uncatalyzed amine exchange reaction with benzylamine . These synthetic approaches highlight the versatility of the 3-(Benzylamino)propanamide scaffold in generating a wide array of compounds with potential pharmacological activities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the geometry of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide, a compound with a similar amide structure, was characterized by intramolecular hydrogen bonds and a transoide configuration of amide fragments, as supported by quantum chemical calculations . These structural features are crucial for the biological activity of such compounds.
Chemical Reactions Analysis
The chemical reactivity of 3-(Benzylamino)propanamide derivatives has been explored in the context of their potential biological activities. The Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine, which can be considered structurally related to 3-(Benzylamino)propanamide, were synthesized and characterized, indicating the potential for further chemical modifications to enhance biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Benzylamino)propanamide derivatives are influenced by their molecular structure. For instance, the stability of these compounds to light, air, and moderate heat has been noted in related research, as well as their ability to form crystalline solids and engage in hydrogen bonding, which could affect their pharmacokinetic properties . Additionally, the x-ray crystal structure analysis of related lactones has provided insights into the stereochemistry of such compounds, which is essential for understanding their interaction with biological targets .
Biological Activity and Case Studies
Several studies have investigated the biological activity of 3-(Benzylamino)propanamide derivatives. Notably, a range of these compounds demonstrated promising anticonvulsant activity in preclinical seizure models, with some showing better potency and safety profiles compared to standard antiepileptic drugs . The antimicrobial activity of Schiff bases derived from similar structures has also been reported, with some compounds exhibiting significant activity against pathogenic bacteria and fungi . These findings underscore the therapeutic potential of 3-(Benzylamino)propanamide derivatives in treating various medical conditions.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties : A study by Liu et al. (2010) demonstrated that certain derivatives of 3-(Benzylamino)propanamide exhibit significant inhibition of cell viability in chemoresistant breast cancer cell lines, suggesting potential as anti-tumor compounds.
Analgesic Activity : Research by Veneroni et al. (2003) indicated that a benzylamino propanamide derivative, NW-1029, shows promising analgesic properties in models of inflammatory and neuropathic pain, highlighting its potential as a pain reliever.
Anticonvulsant Effects : A study on PNU‐151774E, a derivative of 3-(Benzylamino)propanamide, by Maj et al. (1999) revealed its effectiveness in a model of complex partial seizures, suggesting its use as an antiepileptic drug.
Safinamide in Parkinson's Disease : Safinamide, another derivative, was studied by Caccia et al. (2006) for its pharmacodynamic properties relevant to its antiepileptic and neuroprotective activities, indicating its potential in treating Parkinson's disease.
Monoamine Oxidase-B (MAO-B) Inhibitor : Jin et al. (2020) explored (S)-2-(benzylamino)propanamide derivatives as selective MAO-B inhibitors, which could have implications in treating neurodegenerative diseases like Parkinson's.
Immunomodulating Activity : The synthesis and immunomodulating activity of N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, as studied by Doria et al. (1991), suggest their role in enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses.
Safety And Hazards
The safety information for 3-(Benzylamino)propanamide includes several hazard statements: H302, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .
Relevant Papers
The relevant papers for 3-(Benzylamino)propanamide include studies on the biochemical and electrophysiological mechanisms of action of the compound , as well as studies on a similar compound, Safinamide . These papers provide valuable insights into the properties and potential applications of 3-(Benzylamino)propanamide.
Eigenschaften
IUPAC Name |
3-(benzylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-10(13)6-7-12-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJZFUWYCGSBCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066065 | |
| Record name | Propanamide, 3-[(phenylmethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)propanamide | |
CAS RN |
16490-80-5 | |
| Record name | 3-[(Phenylmethyl)amino]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16490-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzylaminopropionamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016490805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 3-[(phenylmethyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide, 3-[(phenylmethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzylamino)propionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BENZYLAMINOPROPIONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT83USX2NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

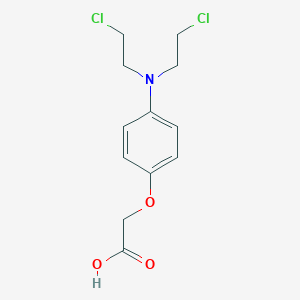
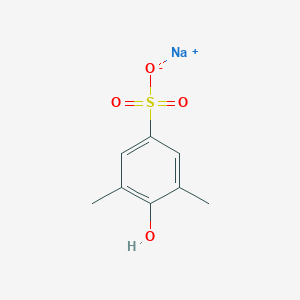


![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)
![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)
